Cas no 294852-57-6 (Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate)
Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate
- BUTTPARK 36\06-08
- ETHYL 3-T-BUTYL-5-PYRAZOLECARBOXYLATE
- 1H-pyrazole-5-carboxylic acid, 3-(1,1-dimethylethyl)-, ethyl ester
- 1H-pyrazole-5-carboxylic acid, 3-(1,1-dimethylethyl)-, eth
- 5-TERT-BUTYL-2H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
- 465870
- BUTTPARK 366-08
-
Computed Properties
- Exact Mass: 196.12100
Experimental Properties
- Melting Point: 142 °C
- PSA: 54.98000
- LogP: 1.88390
Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF29417-500mg |
5-TERT-BUTYL-2H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER |
294852-57-6 | >95% | 500mg |
$370.00 | 2024-04-20 | |
| A2B Chem LLC | AF29417-1g |
5-TERT-BUTYL-2H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER |
294852-57-6 | >95% | 1g |
$384.00 | 2024-04-20 |
Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate
Comprehensive Overview of Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate (CAS No. 294852-57-6)
Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate (CAS No. 294852-57-6) is a specialized organic compound widely utilized in pharmaceutical research, agrochemical development, and material science. This pyrazole derivative is recognized for its unique structural properties, which make it a valuable intermediate in synthetic chemistry. The compound features a tert-butyl group and an ethyl ester moiety, contributing to its stability and reactivity in various chemical reactions. Researchers and industries are increasingly exploring its potential due to its versatility in drug discovery and functional material design.
In recent years, the demand for heterocyclic compounds like Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate has surged, driven by advancements in medicinal chemistry and sustainable agriculture. A growing trend in green chemistry has also highlighted the importance of eco-friendly synthesis methods for such compounds. Users frequently search for terms like "pyrazole derivatives applications," "CAS 294852-57-6 uses," and "synthesis of ethyl pyrazole carboxylates," reflecting the compound's relevance in cutting-edge research. Its role in developing bioactive molecules and catalysts further underscores its significance.
The molecular structure of Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate offers excellent opportunities for structure-activity relationship (SAR) studies, a hot topic in drug design. Its tert-butyl substituent enhances lipophilicity, a critical factor in optimizing drug bioavailability. Additionally, the ethyl carboxylate group provides a reactive site for further functionalization, making it a preferred choice for custom synthesis projects. Laboratories and manufacturers often inquire about "high-purity pyrazole compounds" and "scalable synthesis routes," indicating its industrial appeal.
From an analytical perspective, CAS No. 294852-57-6 is characterized by techniques such as NMR spectroscopy, HPLC, and mass spectrometry, ensuring quality control in research and production. The compound's stability under standard storage conditions (room temperature, inert atmosphere) makes it a practical choice for long-term applications. Recent discussions in scientific forums also emphasize its potential in crystal engineering and coordination chemistry, aligning with the rising interest in functional materials.
In conclusion, Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate (CAS No. 294852-57-6) stands as a pivotal compound in modern chemistry, bridging gaps between academia and industry. Its adaptability to diverse synthetic pathways and alignment with sustainable chemistry trends positions it as a key player in future innovations. For researchers seeking reliable data on "pyrazole-based intermediates" or "tert-butyl pyrazole derivatives," this compound offers a robust foundation for groundbreaking discoveries.
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